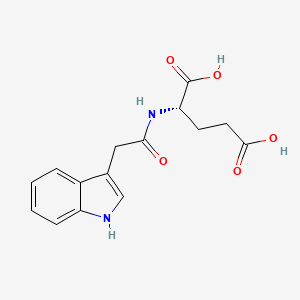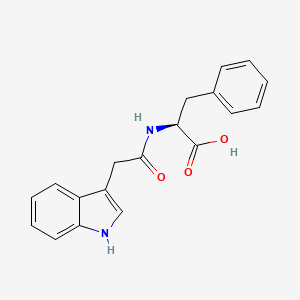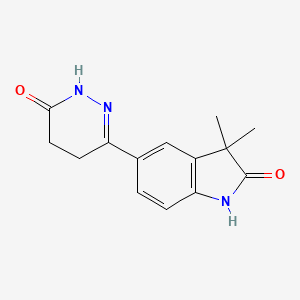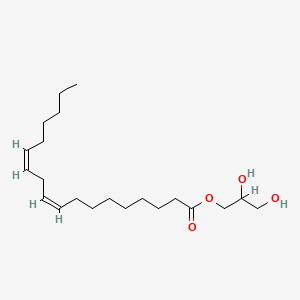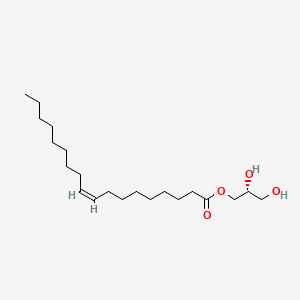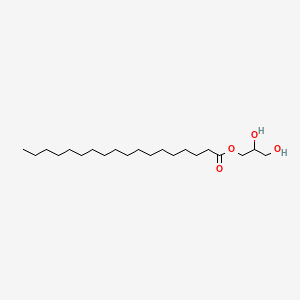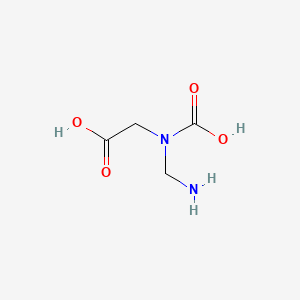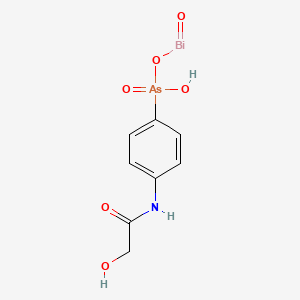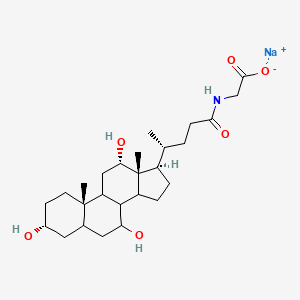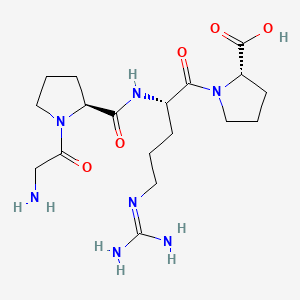
Glycyl-prolyl-arginyl-proline
説明
Glycyl-prolyl-arginyl-proline (GPRP) is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It has been used for the formation of a crystal composed of GPRP and the 30kDa C-terminal fragment from the γ chain of fibrinogen .
Synthesis Analysis
The synthesis of GPRP involves complex biochemical processes. For instance, thrombin activity was inhibited in heparinized blood by the synthetic competitive inhibitor, D-phenylalanyl-L-prolyl-L-arginyl chloromethylketone (FPRCH2Cl), resulting in a marked reduction in the rate of platelet accumulation on collagen surfaces .Molecular Structure Analysis
The empirical formula of GPRP is C18H31N7O5 . The molecular weight is 425.48 . The SMILES string representation of the molecule isNCC(=O)N1CCC[C@H]1C(=O)NC@@H=N)C(=O)N2CCC[C@H]2C(O)=O . Chemical Reactions Analysis
GPRP is capable of increasing free thrombin . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA .Physical And Chemical Properties Analysis
GPRP is a peptide with a molecular weight of 425.48 . It is typically stored at a temperature of -20°C .科学的研究の応用
Fibrin Polymerization Inhibitor
GPRP is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis (β-aminoethyl ether)- N, N, N ′, N ′-tetraacetic acid) .
Thrombin Generation
GPRP is capable of increasing free thrombin . Thus it can be utilized to make thrombin-degranulated platelets, which helps in studying platelet reactions .
Crystal Formation
GPRP has been used for the formation of crystal composed of GPRP and the 30kDa C-terminal fragment from the γ chain of fibrinogen (rFbgγC30), cloned and expressed in Pichia pastoris .
Prolyl Cleaving Activity
Post-proline cleaving enzymes (PPCEs) display preferences towards the Pro-X bonds for hydrolysis . This level of selectivity is substantial and has benefited the brewing industry, therapeutics for celiac disease by targeting proline-rich substrates, drug targets for human diseases, and proteomics analysis .
Neutrophils Recruitment
Proinflammatory POPs together with matrix metalloproteinases (MMPs) can generate matrikine proline-glycine-proline (PGP) by breaking down the proline-rich collagen of the ECM . The end-product of POP cleavage, prolyl-glycyl-proline (PGP), is then acetylated into AcPGP, which acts as a chemoattractant for neutrophils recruitment .
Neuroprotective Potentials
Although not directly related to GPRP, its analog glycine-L-proline-L-glutamate (GPE) and its peptidomimetics have shown neuroprotective potentials . This opens the way for developing a novel molecule for treating neurodegenerative disorders, including Alzheimer’s Disease .
将来の方向性
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZDDCNKXMOMC-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987215 | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-prolyl-arginyl-proline | |
CAS RN |
67869-62-9 | |
| Record name | Glycyl-prolyl-arginyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



